molecular formula C27H31NO5 B297410 ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B297410
M. Wt: 449.5 g/mol
InChI Key: OQPZFDDTQGUCIY-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound is a member of the pyrrole family and is known for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. This inhibition leads to a decrease in the inflammatory response. Additionally, Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can have various biochemical and physiological effects. These include a decrease in the production of pro-inflammatory cytokines and chemokines, inhibition of cancer cell proliferation, induction of apoptosis, and a decrease in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, its multi-step synthesis method allows for the modification of its chemical structure to improve its efficacy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to modify its chemical structure to improve its solubility in water and increase its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its anti-inflammatory and anti-cancer properties have been extensively studied, and its mechanism of action is believed to involve the inhibition of the NF-κB and Akt/mTOR pathways. While there are limitations to using this compound in lab experiments, its multi-step synthesis method allows for the modification of its chemical structure to improve its efficacy. Further research is needed to fully understand its potential as a therapeutic agent for other diseases and to explore its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a multi-step process. The first step involves the synthesis of 4-benzyloxy-3-methoxybenzaldehyde through the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base. The second step is the synthesis of ethyl 2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate through the reaction of 2-methyl-1-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base. The final step involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with ethyl 2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in the presence of a catalyst to yield Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anti-cancer properties of Ethyl (ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer.

properties

Product Name

ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl (4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C27H31NO5/c1-6-32-27(30)25-19(4)28(16-18(2)3)26(29)22(25)14-21-12-13-23(24(15-21)31-5)33-17-20-10-8-7-9-11-20/h7-15,18H,6,16-17H2,1-5H3/b22-14-

InChI Key

OQPZFDDTQGUCIY-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)CC(C)C)C

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)CC(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)CC(C)C)C

Origin of Product

United States

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